molecular formula C5H4BrNO B1400286 5-Bromo-1H-pyrrole-3-carbaldehyde CAS No. 881676-32-0

5-Bromo-1H-pyrrole-3-carbaldehyde

Cat. No. B1400286
M. Wt: 174 g/mol
InChI Key: XTLHTMDWLYWDEO-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C5H4BrNO . It has an average mass of 173.995 Da and a monoisotopic mass of 172.947617 Da .


Synthesis Analysis

The synthesis of 5-Bromo-1H-pyrrole-3-carbaldehyde can be achieved through various methods. One such method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .


Chemical Reactions Analysis

5-Bromo-1H-pyrrole-3-carbaldehyde has been shown to be an excellent substrate for the synthesis of hydroporphyrins . This compound is systematically converted into brominated and chlorinated derivatives by treatment with elemental bromine or chlorine gas in the presence of a base .


Physical And Chemical Properties Analysis

5-Bromo-1H-pyrrole-3-carbaldehyde has a density of 1.8±0.1 g/cm3, a boiling point of 299.6±20.0 °C at 760 mmHg, and a flash point of 135.0±21.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrole-3-carbaldehydes : 5-Bromo-1H-pyrrole-3-carbaldehyde is utilized in the efficient synthesis of functionalized pyrrole-3-carbaldehydes. This process involves a one-pot three-component reaction, using palladium-catalyzed Sonogashira coupling and silver-mediated reactions (Wu et al., 2022).

  • Preparation of 3-Fluoropyrroles : This compound is used in the synthesis of 3-fluoropyrroles, an important class of pyrroles with various applications. The methodology involves electrophilic alpha,alpha-difluorination and aromatization, providing new entries into 3-fluorinated pyrroles (Surmont et al., 2009).

  • Characterization and Analysis : Research on 5-Bromo-1H-pyrrole-3-carbaldehyde includes detailed structural characterization using techniques like X-ray crystallography, Hirshfeld surface analysis, and DFT and thermal analysis. These studies provide insights into its molecular structure and intermolecular interactions (Barakat et al., 2017).

  • Hydrogen Bonding Studies : Investigations into the hydrogen bonding characteristics of molecules like 5-Bromo-1H-pyrrole-3-carbaldehyde contribute to a deeper understanding of their chemical properties. This includes examining hydrogen bonds in crystal structures to understand molecular interactions (Ali et al., 2005).

Applications in Molecular Magnetism

  • Single Molecule Magnets : The compound is used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a 1D polymeric topology exhibiting single-molecule magnetic behavior, demonstrating potential in molecular magnetism (Giannopoulos et al., 2014).

Applications in Medicine and Biochemistry

  • Antitumor Compounds : In medicinal research, derivatives of pyrrole compounds, like those synthesized from 5-Bromo-1H-pyrrole-3-carbaldehyde, have shown promise as antitumor agents, demonstrating the potential of these compounds in cancer therapy (Jia et al., 2015).

  • Synthesis of Analgesic and Anti-inflammatory Agents : Derivatives synthesized from this compound have been explored for their analgesic and anti-inflammatory activities. Some derivatives exhibit significant activity, highlighting the compound's utility in developing new pharmaceutical agents (Chamakuri et al., 2016).

Future Directions

5-Bromo-1H-pyrrole-3-carbaldehyde has potential applications in the synthesis of various bioactive compounds. Its role in the synthesis of hydroporphyrins suggests potential applications in the field of medicinal chemistry .

properties

IUPAC Name

5-bromo-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLHTMDWLYWDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrrole-3-carbaldehyde

CAS RN

881676-32-0
Record name 5-bromo-1H-pyrrole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Arikawa, H Nishida, O Kurasawa… - Journal of medicinal …, 2012 - ACS Publications
In our pursuit of developing a novel and potent potassium-competitive acid blocker (P-CAB), we synthesized pyrrole derivatives focusing on compounds with low log D and high ligand-…
Number of citations: 144 pubs.acs.org
S Rupiani - 2016 - amsdottorato.unibo.it
… 5-bromo-1H-pyrrole-3-carbaldehyde 6c 1H-pyrrole-3-carbaldehyde (1.3 mmol) was placed in a 50 mL double neck round bottom flask and dissolved in dry THF (10 mL) under nitrogen …
Number of citations: 4 amsdottorato.unibo.it

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